molecular formula C12H10N4OS B2511406 6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol CAS No. 1286713-50-5

6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol

Cat. No.: B2511406
CAS No.: 1286713-50-5
M. Wt: 258.3
InChI Key: OGFRHXMOPLOZFU-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a pyridazine ring, and a methoxyphenyl group attached to the triazole ring, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbonyl compounds under reflux conditions to yield the desired triazolopyridazine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium ethoxide or potassium tert-butoxide to form corresponding ethers or alcohols.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .

Scientific Research Applications

Comparison with Similar Compounds

6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-(3-methoxyphenyl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-17-9-4-2-3-8(7-9)10-5-6-11-13-14-12(18)16(11)15-10/h2-7H,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFRHXMOPLOZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NNC3=S)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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